Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate is a chemical compound with the molecular formula C12H24N2O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a tert-butyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the methanesulfonyl groupThe final step involves esterification to introduce the tert-butyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and as a probe to investigate enzyme activities.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their activities .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-yl-acetic acid tert-butyl ester: Similar in structure but lacks the methanesulfonyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Similar ester group but different functional groups attached to the piperazine ring
Uniqueness
Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H24N2O4S |
---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
tert-butyl 2-[(1-methylsulfonylpiperidin-4-yl)amino]acetate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)9-13-10-5-7-14(8-6-10)19(4,16)17/h10,13H,5-9H2,1-4H3 |
InChI Key |
HFPJOKDMSDFIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.